5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid
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Overview
Description
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid is an aromatic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Scientific Research Applications
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity for certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid: This compound has similar structural features but differs in the substitution pattern on the benzoic acid ring.
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride: Another compound with chloro and fluoro substituents, but with a different core structure.
Uniqueness
The uniqueness of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8ClF3O2 |
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Molecular Weight |
300.66 g/mol |
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-3-1-2-8(12(10)17)4-7-5-9(14(19)20)13(18)11(16)6-7/h1-3,5-6H,4H2,(H,19,20) |
InChI Key |
FQJDHUKHHBUNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC2=CC(=C(C(=C2)F)F)C(=O)O |
Origin of Product |
United States |
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